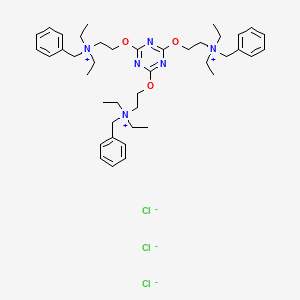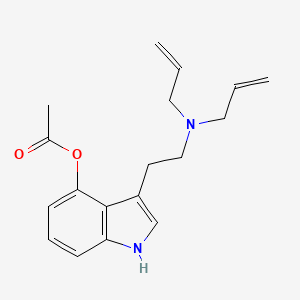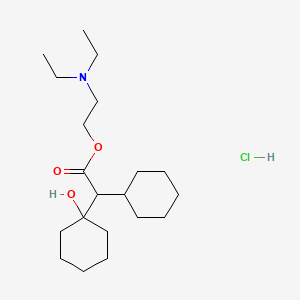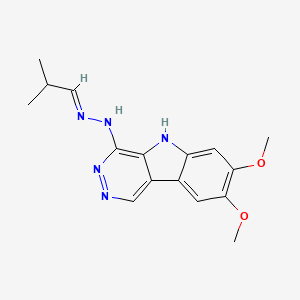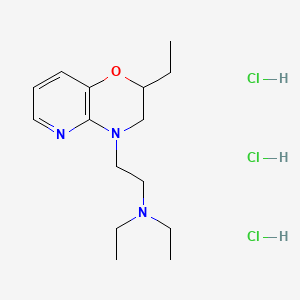
N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline is a synthetic compound that combines the properties of alanylproline and bis(4-nitrophenoxy)phosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline typically involves the following steps:
Formation of Alanylproline: This step involves the coupling of alanine and proline through peptide bond formation. The reaction can be catalyzed by coupling agents such as carbodiimides (e.g., DCC) in the presence of a base like triethylamine.
Introduction of Bis(4-nitrophenoxy)phosphoryl Group: The bis(4-nitrophenoxy)phosphoryl group is introduced through a phosphorylation reaction. This can be achieved by reacting alanylproline with bis(4-nitrophenoxy)phosphoryl chloride in an appropriate solvent like dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy groups can be oxidized under strong oxidative conditions, leading to the formation of nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, where the nitrophenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Compounds with substituted nitrophenoxy groups.
Scientific Research Applications
N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in modulating protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug or a targeting moiety for drug delivery systems.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(4-nitrophenoxy)phosphoryl group can act as a phosphate mimic, modulating the activity of enzymes that recognize phosphorylated substrates. Additionally, the compound’s structure allows it to interact with protein binding sites, potentially altering protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)glycylproline
- N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)valylproline
- N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)leucylproline
Uniqueness
N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline is unique due to its specific combination of alanylproline and bis(4-nitrophenoxy)phosphoryl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
97280-42-7 |
|---|---|
Molecular Formula |
C24H29N4O10P |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
tert-butyl (2S)-1-[(2R)-2-[bis(4-nitrophenoxy)phosphorylamino]propanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C24H29N4O10P/c1-16(22(29)26-15-5-6-21(26)23(30)36-24(2,3)4)25-39(35,37-19-11-7-17(8-12-19)27(31)32)38-20-13-9-18(10-14-20)28(33)34/h7-14,16,21H,5-6,15H2,1-4H3,(H,25,35)/t16-,21+/m1/s1 |
InChI Key |
WMCCLUITHNZQFR-IERDGZPVSA-N |
Isomeric SMILES |
C[C@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)NP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)OC(C)(C)C)NP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


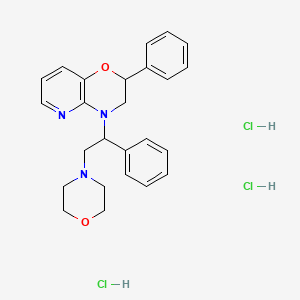

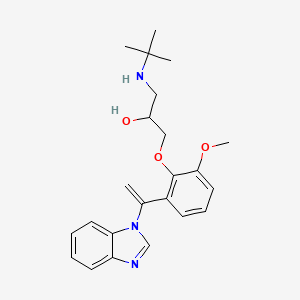
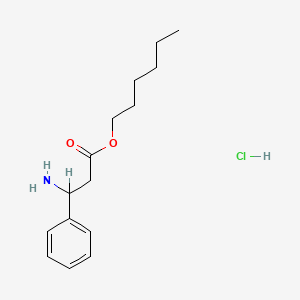
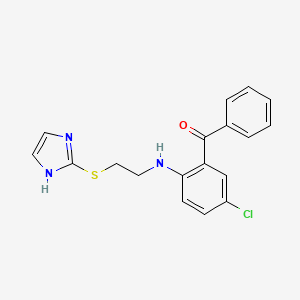
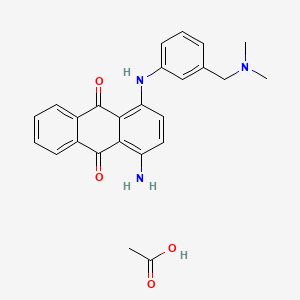
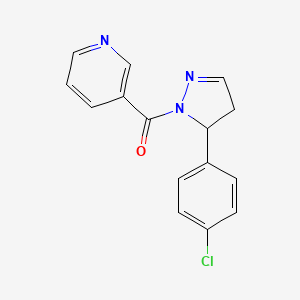
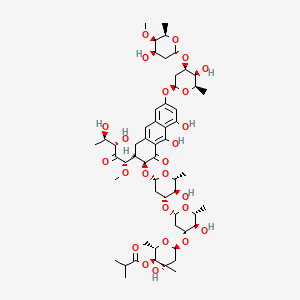
![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)
